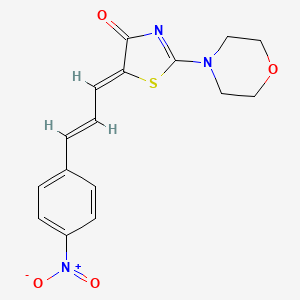
(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Reactivity and Synthesis
(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one, due to its structural features, participates in chemical reactions leading to the synthesis of various novel compounds. For instance, the alkylation of certain thiones related to this compound can lead to the formation of products substituted at the exocyclic S atom, showcasing the compound's reactivity and potential in synthesizing new molecules (Polvonov, Sabirov, & Shakhidoyatov, 2003).
Biological Activity and Pharmacological Potential
Compounds structurally related to this compound have been reported to exhibit significant biological activities. For instance, certain derivatives have shown potential as glucosidase inhibitors and have demonstrated considerable antioxidant activity (Özil, Parlak, & Baltaş, 2018). Another study highlighted a compound's moderate activity against specific protozoal infections, indicating potential medicinal value (Verge & Roffey, 1975).
Antimicrobial Properties
The antimicrobial potency of certain compounds, including those structurally similar to this compound, has been assessed, revealing good to potent activity against various microbial strains. This finding underscores the potential of these compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).
Electroluminescent Properties
The compound's structural analogs have been investigated for their electroluminescent properties, contributing valuable insights into the development of materials for organic light-emitting diodes (LEDs) (Yu et al., 2003).
properties
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-14(24-16(17-15)18-8-10-23-11-9-18)3-1-2-12-4-6-13(7-5-12)19(21)22/h1-7H,8-11H2/b2-1+,14-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMLOOAJTILLAO-TVZYSNLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-])/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)
![1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2647538.png)

![3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol](/img/structure/B2647543.png)

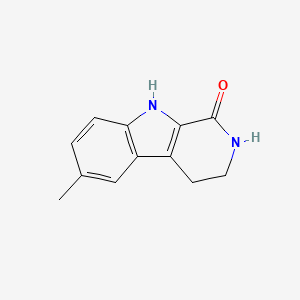

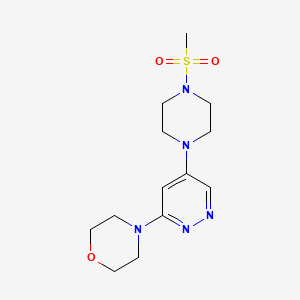
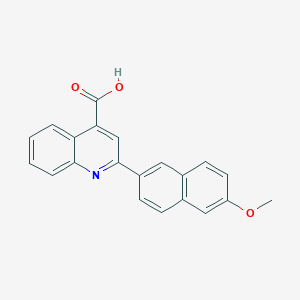
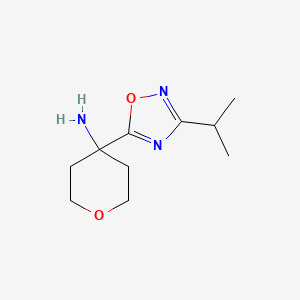

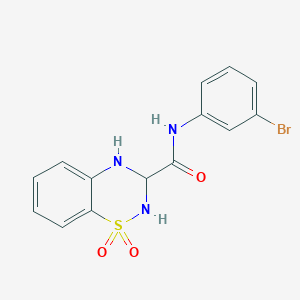
![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)
